molecular formula C15H15N3O3S B2771612 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 888409-79-8

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No. B2771612
CAS RN: 888409-79-8
M. Wt: 317.36
InChI Key: OYYUPOKRUFMOLJ-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, also known as DBTA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine and materials science. DBTA is a heterocyclic compound that contains a benzothiazole ring and a pyrrolidin-2,5-dione ring.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of heterocycles incorporating the antipyrine moiety, including structures related to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, showing notable antimicrobial properties. These compounds were evaluated as antimicrobial agents, indicating their potential in developing new antimicrobial drugs (Bondock et al., 2008).

Anticancer Activity

Another area of application is in the development of anticancer agents. Derivatives of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide have been synthesized and shown reasonable anticancer activity against various cancer cell lines, highlighting their potential as templates for anticancer drug discovery (Duran & Demirayak, 2012).

pKa Determination and Drug Precursors

The compound and its derivatives have also been studied for their pKa values, which are crucial for understanding their chemical behavior and designing drugs with optimal absorption and distribution characteristics. Such studies contribute to the field of drug design by providing essential data for the development of pharmacologically active compounds (Duran & Canbaz, 2013).

Metabolic Stability Improvement

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have explored modifications to the benzothiazole ring to improve metabolic stability, demonstrating the compound's relevance in medicinal chemistry for enhancing drug properties (Stec et al., 2011).

Insecticidal Assessment

Research also extends to the synthesis and evaluation of derivatives as insecticidal agents, showcasing the compound's versatility and potential applications in agriculture for pest control (Fadda et al., 2017).

Kinase Inhibitory and Anticancer Activities

Furthermore, the compound's derivatives have been assessed for their Src kinase inhibitory and anticancer activities, contributing to the search for new cancer therapies (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-8-3-4-10-14(9(8)2)17-15(22-10)16-11(19)7-18-12(20)5-6-13(18)21/h3-4H,5-7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYUPOKRUFMOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CN3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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